molecular formula C23H18N2O5S B2812647 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023798-46-0

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B2812647
CAS RN: 1023798-46-0
M. Wt: 434.47
InChI Key: KGQURKNNTJPMLJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione (hereafter referred to as BMT) is a novel organic compound with a wide range of potential applications in scientific research. It is a trione containing two nitrogen atoms and one sulfur atom. BMT is a highly versatile compound and can be used in a variety of ways, including as a reagent for organic synthesis and as a catalyst for various reactions. Its unique properties make it an ideal choice for a wide range of scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

Preparation of Phenol-Based Ligands : Ghaffarinia and Golchoubian (2005) reported a four-step preparation method for compartmental ligands starting from 4-chlorophenol, resulting in ligands with potential applications in coordination chemistry due to their multifunctional sites (Ghaffarinia & Golchoubian, 2005).

Crystal Structures and Hirshfeld Surface Analysis : Gomes et al. (2018) detailed the crystal structures of four azines, highlighting their intermolecular interactions. Such studies are crucial for understanding molecular conformations and potential applications in material science (Gomes et al., 2018).

Antioxidant Activity

Antioxidant Activity of Bis-Triazenes : Lavanya, Padmavathi, and Padmaja (2014) synthesized a variety of bis-arylmethanesulfonylpyrroles and pyrazoles, evaluating their antioxidant activity. Compounds with methoxy substituents on the aromatic ring displayed greater antioxidant activity, suggesting potential therapeutic applications (Lavanya et al., 2014).

Ligand Preparation with Multifunctional Groups

Dicompartmental Multifunctional Group Ligands : Khaniani and Golchoubian (2006) developed a convenient method for synthesizing phenol-based ligands with multifunctional groups, showing promise for applications in creating complex coordination compounds (Khaniani & Golchoubian, 2006).

Reactivity and Photophysical Properties

Borylene-Based Functionalization : Braunschweig et al. (2009) explored the photolysis of aminoborylene complexes, leading to the isolation of novel borirenes. This research indicates potential applications in materials science due to their unique photophysical properties (Braunschweig et al., 2009).

Hole-Transporting Materials for Solar Cells

Thiophene Cores in Perovskite Solar Cells : Li et al. (2014) reported on two electron-rich molecules with thiophene cores, demonstrating high efficiency when used as hole-transporting materials in perovskite-based solar cell devices. This highlights their potential as cost-effective alternatives to traditional materials (Li et al., 2014).

properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-18-7-3-16(4-8-18)24-21(26)20(13-15-11-12-31-14-15)22(27)25(23(24)28)17-5-9-19(30-2)10-6-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQURKNNTJPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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